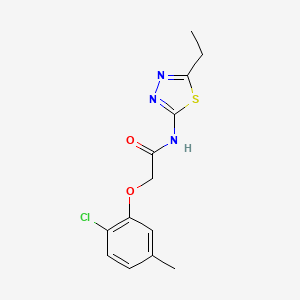
2-(3,5-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is an organic compound belonging to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a 3,5-dimethoxyphenyl group and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves the condensation of 3,5-dimethoxyaniline with methyl anthranilate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazinone ring. The reaction conditions often include the use of glacial acetic acid as a catalyst and heating the mixture to reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced benzoxazinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced benzoxazinone derivatives.
Substitution: Formation of halogenated or other substituted benzoxazinone derivatives.
Applications De Recherche Scientifique
2-(3,5-Dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: Another compound with a similar structure but different biological activities.
3,4-Dimethoxyphenethylamine: A related compound with different chemical properties and applications.
Uniqueness
2-(3,5-Dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of the benzoxazinone core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)-6-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-4-5-15-14(6-10)17(19)22-16(18-15)11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKAVJRPOSYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5736424.png)

![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5736439.png)
![2-(4-bromophenyl)-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5736446.png)
![2-{3-[(4-chlorophenyl)thio]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5736454.png)

![N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B5736458.png)



![N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5736485.png)
![2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)

